6-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Description
6-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester is a quinoline derivative characterized by a partially hydrogenated quinoline ring system (1,2-dihydro-2-oxo) and a methyl ester group at the 6-position. The compound’s molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.20 g/mol and a melting point of 85°C . It is used in organic synthesis and pharmaceutical research due to its structural versatility.
Properties
IUPAC Name |
methyl 2-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(13)12-9/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNYDEDEWIEXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 6-quinolinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials such as aniline and ethyl acetoacetate. The initial step involves the formation of the quinoline ring system through a Friedländer synthesis, followed by oxidation and esterification steps to introduce the desired functional groups.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-position keto group, leading to the formation of quinoline-2,3-diones.
Reduction: Reduction of the keto group can yield 1,2-dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-2,3-diones.
Reduction: 1,2-Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Pharmaceutical Agents
Methyl 6-quinolinecarboxylate is a crucial intermediate in synthesizing various pharmaceutical compounds. Its unique structural characteristics allow for modifications that enhance biological activity against infectious diseases and cancer. The compound's derivatives have been explored as potential P-glycoprotein (P-gp) inhibitors, which are vital in overcoming drug resistance in cancer therapies .
Case Study: P-Glycoprotein Inhibition
A study designed novel 6-methoxy-2-arylquinoline analogues derived from quinoline structures, demonstrating significant P-gp inhibitory activity. Among the synthesized compounds, two specific analogues exhibited inhibition stronger than the conventional drug verapamil, indicating their potential as effective anti-cancer agents .
| Compound | P-gp Inhibition Activity | Comparison to Verapamil |
|---|---|---|
| 5a | 1.3-fold | Stronger |
| 5b | 2.1-fold | Stronger |
Development of Fluorescent Probes
Methyl 6-quinolinecarboxylate is utilized in creating fluorescent probes for biological imaging. Its ability to emit light under specific conditions makes it valuable for tracking cellular processes, aiding in the visualization of biological activities in live cells . The compound's fluorescence properties enable researchers to monitor dynamic cellular events with high sensitivity.
Coordination Chemistry and Ligand Development
In coordination chemistry, methyl 6-quinolinecarboxylate acts as a ligand for metal complex formation. These complexes are essential for catalysis and materials science, enhancing reaction efficiency and selectivity . The ligand's ability to form stable complexes with various metal ions opens up avenues for developing new catalysts and materials with tailored properties.
Organic Synthesis
The compound serves as a building block in organic synthesis, facilitating the exploration of new chemical reactions and pathways. Its role in synthesizing more complex molecules is crucial for advancing organic chemistry research . Researchers leverage its reactivity to develop novel compounds with desired functionalities.
Agrochemical Applications
Beyond pharmaceuticals, methyl 6-quinolinecarboxylate has implications in agrochemicals, where it may serve as a precursor for developing herbicides or pesticides. Its structural versatility allows for modifications that can enhance the efficacy of agricultural chemicals .
Mechanism of Action
The biological activity of 6-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester is primarily attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. The quinoline core structure allows for effective binding to the enzyme active sites, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Structural Variations and Substituents
Key structural differences among quinolinecarboxylate derivatives include:
- Position of the ester group: The target compound’s ester is at the 6-position, whereas analogs like ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate () feature the ester at the 4-position.
- Ring saturation: The target compound has a 1,2-dihydro-2-oxo partially hydrogenated ring, while methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-quinolinecarboxylate () includes a fully saturated tetrahydroquinoline backbone.
- Substituents: 4-Chloro-7-methoxy-6-quinolinecarboxylic acid methyl ester (CAS 205448-66-4) introduces electron-withdrawing (Cl) and electron-donating (OCH₃) groups at positions 4 and 7, respectively, altering reactivity and solubility . 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid () substitutes the ester with a free carboxylic acid group at position 3 and a methyl group at position 5.
Physicochemical Properties
*Note: The target compound’s data is inferred from methyl quinoline-6-carboxylate (CAS 38896-30-9) .
Biological Activity
6-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester, commonly referred to as methyl 6-quinolinecarboxylate, is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents and has been extensively studied for its potential therapeutic applications.
Antiviral Activity
Research has indicated that derivatives of quinoline, including methyl 6-quinolinecarboxylate, exhibit significant antiviral properties. For instance, compounds similar to 6-quinolinecarboxylic acid have demonstrated inhibition of HIV-1 replication. A study reported that certain quinoline derivatives inhibited HIV-1 infection in peripheral blood mononuclear cells (PBMCs) with an effective concentration (EC50) of approximately 1.5 µM, showcasing their potential as antiviral agents .
Antimicrobial Properties
Methyl 6-quinolinecarboxylate and its derivatives have also shown promising antimicrobial activities. In vitro studies have confirmed that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function, leading to cell death .
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented. Methyl 6-quinolinecarboxylate has been explored for its ability to induce apoptosis in cancer cells. Research indicates that these compounds may target specific pathways involved in cell proliferation and survival, making them candidates for further development in cancer therapy .
Enzyme Inhibition
Quinoline derivatives, including methyl 6-quinolinecarboxylate, have been identified as effective inhibitors of key enzymes involved in various biological processes. For example, they can inhibit enzymes like reverse transcriptase and proteases, which are crucial for viral replication and cancer cell growth .
Study on Antiviral Activity
A notable study focused on the antiviral activity of chloroxoquinolinic ribonucleosides revealed that similar compounds could effectively inhibit HIV-1 replication by targeting reverse transcriptase. This research highlights the potential of quinoline derivatives in developing antiviral therapies .
Synthesis and Biological Evaluation
A recent investigation into the synthesis of novel Cu(II) complexes with 6-methyl-2-oxo-12-dihydroquinoline demonstrated enhanced biological activity compared to the parent compound. These complexes exhibited significant antimicrobial and anticancer effects, suggesting that metal coordination could improve the therapeutic potential of quinoline derivatives .
Quantitative Structure-Activity Relationship (QSAR)
Quantitative structure-activity relationship studies have been employed to analyze the biological activity of methyl 6-quinolinecarboxylate derivatives. These studies help establish correlations between chemical structure and biological efficacy, guiding future drug design efforts .
Applications in Pharmaceutical Development
The unique structural features of methyl 6-quinolinecarboxylate make it a valuable scaffold for drug development. Its applications include:
- Synthesis of Antiviral Agents : As an intermediate in synthesizing compounds targeting viral infections.
- Antimicrobial Agents : Developing new antibiotics based on its structure.
- Anticancer Drugs : Exploring its potential as a lead compound in cancer treatment.
Data Tables
| Biological Activity | EC50 (µM) | Target |
|---|---|---|
| HIV-1 Inhibition | 1.5 | Reverse Transcriptase |
| Antimicrobial Activity | Varies | Bacterial DNA Synthesis |
| Anticancer Activity | Varies | Apoptosis Induction |
Q & A
Basic: What are the standard synthetic routes for preparing 6-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester?
Methodological Answer:
The synthesis typically involves cyclization of precursor amines or esters. For example:
- Cyclization with ester intermediates : React anthranilic acid derivatives with ketones or esters under acidic or catalytic conditions. demonstrates the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate via cyclization, which can be adapted for methyl esters by substituting methanol in esterification steps .
- Catalytic methods : Use Lewis acids like Bi(OTf)₃ to promote heterocyclization, as shown in for dihydroquinoline derivatives .
- Esterification : Convert the carboxylic acid precursor (e.g., 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) to the methyl ester using coupling agents (e.g., HBTU) or methylating reagents (e.g., methyl iodide) in DMF or THF .
Basic: How can spectroscopic techniques (NMR, GC/MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic signals for the dihydroquinoline core:
- A singlet for the 2-oxo group (δ ~160-170 ppm in ¹³C).
- Methoxy protons (δ ~3.8-4.0 ppm in ¹H) and aromatic protons (δ ~6.5-8.5 ppm). uses NMR to verify brominated analogs .
- GC/MS : Confirm molecular ion peaks and fragmentation patterns. and highlight GC/MS for ester derivatives, where retention times and mass spectra correlate with molecular weight and functional groups .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (based on quinoline derivative SDS in ) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Intermediate: How is purity assessed, and what analytical methods validate it?
Methodological Answer:
- HPLC/LC-MS : Use reversed-phase C18 columns with UV detection (λ ~254 nm). Calibrate against certified standards.
- TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., UV, iodine). employs TLC for purity checks .
- Elemental analysis : Validate %C, %H, %N to confirm stoichiometry.
Advanced: How do reaction mechanisms differ when using Brønsted vs. Lewis acid catalysts in dihydroquinoline synthesis?
Methodological Answer:
- Brønsted acids (e.g., H₂SO₄) : Protonate carbonyl groups, facilitating nucleophilic attack and cyclization. This may lead to side reactions (e.g., over-acidification).
- Lewis acids (e.g., Bi(OTf)₃) : Coordinate with electron-rich intermediates, enhancing regioselectivity. shows Bi(OTf)₃ improves yield in microwave-assisted synthesis .
- Mechanistic studies : Use DFT calculations or isotopic labeling to track proton transfer and intermediate stability.
Advanced: How does X-ray crystallography resolve structural ambiguities in dihydroquinoline derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine bond lengths, angles, and conformation. reports puckering parameters (e.g., sofa conformation in dihydroquinoline rings) .
- Hydrogen bonding networks : Identify intermolecular interactions (e.g., N–H⋯O) that influence crystallinity and stability.
Advanced: What strategies are used to design bioactivity assays for this compound?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. and suggest testing against S. aureus and E. coli .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Optimize solubility using DMSO/PBS mixtures.
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Control variables : Standardize assay conditions (pH, temperature, cell passage number).
- Purity verification : Re-test compounds with HPLC to rule out impurities (see ) .
- Structural analogs : Compare activity trends to identify critical functional groups (e.g., methoxy vs. chloro substituents) .
Advanced: What are the solubility challenges in biological assays, and how are they mitigated?
Methodological Answer:
- Solubility screening : Test in DMSO, ethanol, or surfactants (e.g., Tween-80). notes solubility limitations in aqueous buffers .
- Prodrug approaches : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity.
Advanced: How is regioselectivity achieved during functionalization of the quinoline core?
Methodological Answer:
- Directing groups : Use electron-withdrawing substituents (e.g., -COOCH₃) to guide electrophilic substitution to the 6-position.
- Metal-catalyzed C–H activation : Employ Pd or Ru catalysts for site-selective coupling. and demonstrate bromination and esterification at specific positions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
